Vinyl(3,3,3-trifluoropropyl)dimethylsilane

Description

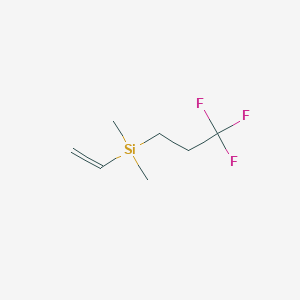

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTCVUKBAJMTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623556 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84442-77-3 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Mechanisms and Copolymerization Strategies Involving Vinyl 3,3,3 Trifluoropropyl Dimethylsilane Motifs

Ring-Opening Polymerization (ROP) for Fluorosilicone Synthesis

Ring-opening polymerization is a cornerstone for synthesizing high-molecular-weight fluorosilicones. mdpi.com This process involves the cleavage and subsequent polymerization of cyclic siloxane monomers. The inclusion of the electron-withdrawing 3,3,3-trifluoropropyl group on the silicon atom increases the polarity of the siloxane bond and enhances the polymer's resistance to nonpolar solvents. mdpi.comnih.gov The polymerization can proceed through either an anionic or a cationic mechanism, with the choice depending on the desired polymer architecture and properties. mdpi.comgelest.com Anionic ring-opening polymerization (AROP) is the most prevalent method for fluorosilicone synthesis due to its well-understood mechanism and the relative ease of controlling the polymer's viscosity and structure. mdpi.com

Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

AROP is widely employed for producing polydiorganosiloxane telechelics, including those with 3,3,3-trifluoropropyl side groups. encyclopedia.pub The process is typically initiated using strong bases that attack a strained cyclic monomer, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F), which contains the core structure of the trifluoropropyl silane (B1218182) motif. nih.gov The presence of the electron-withdrawing trifluoropropyl group accelerates the rate of anionic polymerization compared to non-fluorinated analogues like hexamethylcyclotrisiloxane (B157284) (D₃). nih.govencyclopedia.pub To incorporate vinyl functionality, D₃F is often copolymerized with a vinyl-containing cyclosiloxane, for instance, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V₄). nih.govresearchgate.net

The selection of the initiator is critical in AROP as it dictates the reaction rate, yield, and molecular weight of the resulting polymer. mdpi.com A variety of basic catalysts are used to initiate the polymerization of fluorinated cyclosiloxanes.

Potassium Hydroxide (KOH): As one of the earliest and most common initiators for the ROP of cyclosiloxanes, KOH is widely used in the industrial synthesis of fluorosilicones. nih.govmdpi.comnih.gov It effectively initiates the polymerization of D₃F to produce poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS). nih.gov

Tetramethylammonium (B1211777) Hydroxide (TMAH) and Silanolates (TMAS): Quaternary ammonium (B1175870) hydroxides and their silanolate derivatives are highly potent initiators. mdpi.comgelest.com TMAH can initiate the AROP of D₃F at room temperature (25 °C). mdpi.com These initiators are noted for their high reactivity, which stems from the large size of the counterion, and can reduce reaction temperatures and processing steps. mdpi.com For instance, tetramethylammonium silanolate (TMAS) has been successfully used to synthesize fluoro-methyl-vinyl-silicone (FVMQ) copolymers. mdpi.com

Organolithium Compounds: Reagents like n-butyllithium (nBuLi) are important initiators, particularly for the precision synthesis of polysiloxanes with well-defined structures and narrow molecular weight distributions. mdpi.comgelest.comencyclopedia.pub They are often used in laboratory settings to achieve living polymerization characteristics. mdpi.com

Dilithium (B8592608) Diphenylsilanediolate: While specific use of dilithium diphenylsilanediolate in this exact context is less commonly detailed, initiators containing lithium counterions are generally preferred for enhancing selectivity. mdpi.com Lithium-based systems are known to have lower catalytic activity in undesirable siloxane redistribution reactions compared to other alkali metals, which aids in controlling the polymer structure. mdpi.com

Table 1: Common Initiation Systems for AROP of Fluorinated Cyclosiloxanes

| Initiator/Catalyst | Chemical Formula/Type | Key Characteristics |

| Potassium Hydroxide | KOH | Traditional, widely used industrial initiator. mdpi.comnih.gov |

| Tetramethylammonium Hydroxide | (CH₃)₄NOH | Highly reactive, allows for lower polymerization temperatures. mdpi.comnih.gov |

| Tetramethylammonium Silanolate | TMAS | A quaternary ammonium silanolate used for controlled synthesis. mdpi.com |

| n-Butyllithium | n-C₄H₉Li | Organolithium initiator used for precision synthesis and living polymerization. mdpi.comencyclopedia.pub |

| Lithium Counterion Systems | Li⁺ | Preferred for minimizing side reactions and enhancing selectivity. mdpi.com |

The AROP mechanism consists of several distinct stages following initiation. gelest.com

Chain Propagation: After initiation, the newly formed silanolate anion acts as the active center. nih.govresearchgate.net This active center propagates by nucleophilically attacking the silicon atom of another cyclic monomer, thereby opening the ring and extending the polymer chain by one monomeric unit. gelest.com This process repeats, leading to the growth of the polymer chain. researchgate.net The active center remains stable in the absence of acidic impurities, allowing the polymerization to proceed without inherent termination. gelest.com

Chain Transfer: A competing reaction during propagation is chain transfer, also known as equilibration or redistribution. mdpi.comencyclopedia.pub In this process, the active silanolate center of a growing chain attacks a siloxane bond on a different polymer chain instead of a monomer. gelest.comresearchgate.net This leads to a randomization of chain lengths and broadens the molecular weight distribution of the polymer. mdpi.comgelest.com

Chain Termination: Since AROP can exhibit living characteristics, the reaction must be deliberately terminated to end chain growth. gelest.com This is typically achieved by introducing a quenching agent. mdpi.com Chlorosilanes, such as trimethylchlorosilane, are commonly used terminators that neutralize the active silanolate center. gelest.com The use of a functional chlorosilane allows for the introduction of specific end groups; for example, a vinyl-containing chlorosilane can be used to cap the polymer chains with vinyl groups. mdpi.com

To enhance the efficiency of AROP, especially when using less reactive initiators or aiming for lower reaction temperatures, polar aprotic solvents or "promoters" are often added to the system. nih.govresearchgate.net

N,N-dimethylformamide (DMF): DMF is a frequently used accelerator in the synthesis of high molecular weight fluorosilicones. nih.govresearchgate.net Its addition can significantly increase the polymerization rate, allowing the reaction to proceed at lower temperatures and often resulting in a higher molecular weight polymer. researchgate.net For example, in a two-step polymerization method for vinyl-containing fluorosilicone, DMF was used as an accelerator in the copolymerization of a vinyl-siloxane prepolymer with D₃F. nih.gov

Other Accelerators: Besides DMF, other polar solvents like N-methylpyrrolidone (NMP) have also been shown to act as effective promoters, increasing reaction rates and polymer molecular weights. researchgate.net These accelerators are thought to function by solvating the cation of the ion pair at the active chain end, which increases the reactivity of the silanolate anion.

Table 2: Effect of Accelerators on AROP of Fluorinated Cyclosiloxanes

| Accelerator | Type | Effect on Polymerization |

| N,N-dimethylformamide (DMF) | Polar aprotic solvent | Increases reaction rate, allows lower temperatures, increases molecular weight. nih.govresearchgate.net |

| N-methylpyrrolidone (NMP) | Polar aprotic solvent | Increases polymerization rate and molecular weight of the polymer. researchgate.net |

A significant side reaction in AROP is "back-biting" or intramolecular chain transfer. mdpi.comgelest.com In this process, the active silanolate end of a growing polymer chain attacks a siloxane bond within its own chain, cleaving off a small cyclic oligomer and forming a new, shorter active chain. gelest.comencyclopedia.pubresearchgate.net This reaction is thermodynamically driven and leads to the formation of a mixture of linear polymer and cyclic by-products at equilibrium. gelest.com

Several strategies are employed to suppress this unwanted reaction and favor the formation of linear polymer:

Use of Strained Monomers: The polymerization of strained cyclotrisiloxanes, such as D₃F, is kinetically controlled. mdpi.comgelest.com The high ring strain of the three-membered ring (D₃F) makes it much more reactive towards ring-opening than larger, less-strained rings. mdpi.com This high reactivity means that the rate of propagation (intermolecular reaction with monomer) is significantly faster than the rate of back-biting (intramolecular reaction), allowing for the synthesis of high molecular weight polymer with minimal cyclic by-products before equilibrium is reached. mdpi.comgelest.com

Choice of Counterion: The counterion of the active silanolate center plays a crucial role. mdpi.com As mentioned, lithium (Li⁺) counterions are less catalytically active in the siloxane bond redistribution reactions that lead to back-biting and chain transfer compared to larger alkali metal ions like potassium (K⁺). mdpi.comrsc.org This makes lithium-based initiators preferable for achieving living polymerization and a narrow molecular weight distribution. mdpi.comrsc.org

Cationic Ring-Opening Polymerization for Functional Polysiloxane Synthesis

While less common than AROP for fluorosilicone synthesis, cationic ring-opening polymerization (CROP) represents an alternative route. mdpi.comacs.org CROP is initiated by strong protic acids or Lewis acids. gelest.comrsc.org

Common initiators for CROP of cyclosiloxanes include:

Strong Protic Acids: Trifluoromethanesulfonic acid (CF₃SO₃H) and sulfuric acid (H₂SO₄) are effective catalysts. gelest.comrsc.org

Lewis Acids: Systems such as those based on B(C₆F₅)₃ have also been investigated. rsc.org

Solid Acid Catalysts: Ion-exchange resins like Amberlyst® 15 have been used to catalyze the copolymerization of fluorinated and non-fluorinated cyclotrisiloxanes. researchgate.net

The mechanism of CROP is generally more complex than AROP and is more prone to side reactions, which can lead to products with broader molecular weight distributions and a higher content of cyclic oligomers. acs.orgnih.gov However, recent developments in photomediated CROP using specifically designed photoacid catalysts have shown promise in achieving controlled polymerization of cyclosiloxanes, yielding polymers with predetermined molar masses and low dispersities. nih.gov This method offers temporal control over the polymerization process, which is a significant advantage for designing complex polymer architectures. acs.orgnih.gov

Copolymerization of Vinyl-Functionalized Silanes/Siloxanes with Fluorinated Siloxane Monomers

The creation of fluorosilicone rubber involves forming a linear polymer that contains 3,3,3-trifluoropropyl methyl siloxane units and a smaller number of methyl vinyl siloxane units. nih.gov This is typically accomplished by the copolymerization of cyclic fluorosiloxane monomers, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F), with vinyl-containing cyclic siloxanes. nih.govnih.gov The goal is to introduce sufficient vinyl content to act as crosslinking sites during vulcanization. nih.gov However, the copolymerization process is often challenging due to significant differences in the reactivity of the respective monomers. nih.gov

Several strategies have been developed to effectively incorporate vinyl groups into the fluorosilicone polymer backbone, each addressing the challenges posed by the differing reactivities of the monomers.

The most straightforward approach is the direct, one-pot copolymerization of D3F with a vinyl cyclosiloxane monomer. nih.gov The most common vinyl monomer used in the silicone industry is tetramethyltetravinylcyclotetrasiloxane (V4). nih.gov However, when D3F and V4 are directly copolymerized, the resulting vinyl content in the polymer is typically very low. nih.gov This difficulty arises because the anionic ring-opening polymerization rate of D3F is substantially higher than that of V4, a consequence of the strong electron-withdrawing inductive effect of the trifluoropropyl group on the silicon atom. nih.gov

While it has been reported that trimethyltrivinylcyclotrisiloxane (V3) is more easily copolymerized with D3F than V4, the significant difference in reaction rates remains a challenge. nih.gov Research shows that even with V3, the polymerization rate of D3F is much faster, leading to a non-uniform incorporation of the vinyl monomer into the polymer chain. nih.gov

| Monomer Combination | Observation | Reason | Citation |

|---|---|---|---|

| D3F and V4 | Very low vinyl content in the final polymer. | The anionic ring-opening polymerization rate of D3F is much higher than that of V4. | nih.gov |

| D3F and V3 | Easier to copolymerize than with V4, but D3F still reacts much faster. | Strong inductive effect of the trifluoropropyl group accelerates D3F polymerization. | nih.gov |

To overcome the low efficiency of direct copolymerization, a two-step method has been developed to increase the vinyl content in the final polymer. nih.gov This strategy separates the polymerization of the vinyl monomer from the fluorinated monomer. nih.gov

The process involves:

Preparation of a Vinyl-Containing Prepolymer : The vinyl cyclosiloxane (V4) undergoes self-polymerization first, initiated by an alkaline catalyst like I-NaOH at an elevated temperature (e.g., 150 °C). This reaction produces a low-viscosity vinyl-containing prepolymer. nih.gov

Copolymerization with D3F : The prepared prepolymer is then further polymerized with the D3F monomer at a lower temperature (e.g., 60 °C) using a different initiator system, such as I-nBuLi with an accelerator like Dimethylformamide (DMF). nih.govresearchgate.net

This method allows for better control over the incorporation of vinyl groups, leading to a higher and more predictable vinyl content in the resulting fluorosilicone polymer. nih.gov

Another method to introduce vinyl functionality is through the use of vinyl-containing end-capping or terminating agents. These molecules are added to the polymerization reaction to control the chain length and add a reactive vinyl group to the ends of the polymer chains. researchgate.netumich.edu For instance, 1,3-divinyldimethyl-disiloxane can be used as a terminating agent in the anionic copolymerization of monomers like D3F and octamethylcyclotetrasiloxane (B44751) (D4). umich.edu This ensures that the resulting linear polymers are vinyl-terminated, which is crucial for subsequent hydrosilylation curing processes. researchgate.netacs.org

The success of synthesizing high-molecular-weight linear fluorosilicone polymers with the desired vinyl content depends on optimizing several reaction parameters. nih.govnih.gov These factors significantly influence the polymerization kinetics and the final properties of the polymer.

Feeding Ratio and Sequence : The ratio of the fluorinated monomer to the vinyl monomer in the feed directly impacts the composition of the resulting copolymer. researchgate.netrsc.org Furthermore, adjusting the feeding sequence, as demonstrated in the two-step method, is a critical strategy for increasing the participation of the less reactive vinyl monomer. nih.gov

Monomer Reactivity Ratios : The reactivity ratio (r) of each monomer describes the rate at which a growing polymer chain adds a monomer of the same type versus the other monomer. open.edu In the case of D3F and V4, the reactivity of D3F is much higher (r_D3F >> r_V4), leading to the formation of block-like structures or simple mixtures rather than a random copolymer in direct polymerizations. nih.gov Understanding these ratios is essential for predicting copolymer composition and structure. open.edufiveable.me

Ring Opening Temperatures and Reaction Rates : Different cyclic monomers have different ring-opening temperatures and polymerization rates, which complicates copolymerization. nih.gov The high reactivity and lower ring-opening temperature of D3F compared to V4 are primary reasons for the difficulty in achieving successful direct copolymerization. nih.gov

Initiation System and Temperature : The choice of initiator and reaction temperature affects the reactivity of the system. For example, using a low-activity initiator like I-nBuLi at high temperatures (above 140 °C) for the direct copolymerization of D3F and V4 results in a very low vinyl incorporation rate (around 10%) because the initiator can only effectively open the D3F ring under these conditions. nih.gov Conversely, a more active system or a different temperature profile, as used in the two-step method, can significantly improve the incorporation of V4. nih.gov

| Factor | Influence on the Polymerization Process | Citation |

|---|---|---|

| Feeding Ratio | Determines the final proportion of fluorinated and vinyl units in the copolymer. | researchgate.netrsc.org |

| Feeding Sequence | Can be manipulated (e.g., two-step method) to enhance the incorporation of less reactive monomers like V4. | nih.gov |

| Monomer Reactivity | Large differences in reactivity (e.g., D3F vs. V4) hinder the formation of random copolymers in direct synthesis. | nih.gov |

| Initiator/Catalyst System | The activity of the initiator (e.g., I-nBuLi vs. I-NaOH) and the use of accelerators (e.g., DMF) control reaction rates and monomer participation. | nih.gov |

| Reaction Temperature | Affects polymerization rates and the ability of the initiator to open the rings of different monomers. | nih.gov |

The distribution of monomer units along the polymer chain defines the polymer architecture, which can be either random or block-like. nih.govyoutube.com This architecture significantly influences the final properties of the material, such as surface energy and thermal transitions. cornell.edu

Random Copolymers : In a random copolymer, the different monomer units are distributed statistically along the chain. This architecture is typically achieved when the monomer reactivity ratios are close to one (r1 ≈ r2 ≈ 1) or through specific polymerization conditions like equilibrium copolymerization. open.eduresearchgate.net For fluorosilicones, studies have shown that copolymerizing D3F, D4, and V4 can result in copolymers where the sequence distribution follows random statistics, meaning the composition of the copolymer is nearly identical to the feed ratio. researchgate.netrsc.org

Block Copolymers : Block copolymers consist of long sequences, or "blocks," of one monomer type followed by blocks of another. youtube.com This structure is favored when there is a large disparity in monomer reactivity ratios, or it can be achieved intentionally through controlled polymerization techniques. open.edu Sequential anionic living polymerization is a common method to synthesize well-defined block copolymers. researchgate.net For example, a block copolymer can be prepared by first polymerizing a strained cyclic siloxane like D3, and after its complete consumption, adding the second monomer (e.g., F3, a fluorinated cyclotrisiloxane) to grow the next block. researchgate.net The significant difference in reactivity between D3F and V4 means that direct copolymerization tends to produce block-like structures or a mixture of homopolymers rather than a truly random copolymer. nih.gov

The choice between a random and block architecture allows for the fine-tuning of polymer properties for specific applications. nih.govcornell.edu

Reactivity and Functionalization of Vinyl 3,3,3 Trifluoropropyl Dimethylsilane and Its Polymeric Derivatives

Hydrosilylation Reactions for Crosslinking and Further Functionalization

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, is a fundamental reaction in silicone chemistry. mdpi.com It is widely employed for curing silicone polymers, forming stable ethylene (B1197577) bridges between polymer chains. mdpi.comgelest.com This process is central to the production of high-performance fluorosilicone elastomers and networks from vinyl-functionalized precursors.

The most common method for hydrosilylation involves the use of platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane). mdpi.comsigmaaldrich.comnih.gov These catalysts are highly effective, enabling the reaction to proceed with a high number of catalytic cycles. mdpi.com The reaction involves the addition of a compound containing one or more Si-H groups, such as a polyhydromethylsiloxane or a silane (B1218182) crosslinker, to the vinyl group of Vinyl(3,3,3-trifluoropropyl)dimethylsilane or, more commonly, to the vinyl groups present in a poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) copolymer. researchgate.netresearchgate.net

The general mechanism, known as the Chalk-Harrod mechanism, involves several steps:

Oxidative addition of the hydrosilane (R₃SiH) to the platinum(0) catalyst center. mdpi.com

Coordination of the vinyl group to the platinum complex. mdpi.com

Migratory insertion of the coordinated alkene into the platinum-hydride bond. mdpi.com

Reductive elimination of the final alkylsilane product, regenerating the platinum(0) catalyst. mdpi.com

This catalytic cycle allows for the efficient formation of Si-CH₂-CH₂-Si linkages, which constitute the crosslinks in the polymer network. researchgate.net The rate of this reaction can be influenced by the structure of the silsesquioxane and the steric hindrance of the silane used. acs.org

Table 1: Common Platinum Catalysts for Hydrosilylation

| Catalyst Name | Chemical Formula/Description | Typical Application Conditions |

|---|---|---|

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Room temperature to 130°C; low catalyst loading (ppm levels) gelest.comsigmaaldrich.comacs.org |

| Speier's Catalyst | Hexachloroplatinic acid (H₂[PtCl₆]) in isopropanol | Elevated temperatures; often used in industrial processes mdpi.comsigmaaldrich.com |

| Platinum-Carbene Complexes | Platinum complexes with carbene ligands | High efficiency and selectivity; reduces byproduct formation researchgate.net |

Hydrosilylation is the cornerstone of "addition-cure" systems for producing silicone elastomers, including fluorosilicone rubbers derived from PTFPMS. gelest.comresearchgate.net In this process, linear or branched vinyl-functional fluorosilicone polymers are mixed with a Si-H functional crosslinking agent. researchgate.netresearchgate.net Upon addition of a platinum catalyst, the hydrosilylation reaction proceeds, connecting the polymer chains and forming a three-dimensional network. nih.gov

This curing method offers significant advantages:

No Byproducts: Unlike some other curing methods, addition-cure hydrosilylation does not produce volatile byproducts, leading to minimal shrinkage and good dimensional stability in the final product. gelest.com

Controllable Cure Rate: The reaction speed can be controlled by temperature and the use of inhibitors, which allows for a long "pot-life" at room temperature followed by rapid curing at elevated temperatures. gelest.comresearchgate.net

Versatility: The properties of the cured network can be tailored by adjusting the concentration of vinyl and Si-H groups, the molecular weight of the base polymer, and the functionality of the crosslinker. researchgate.netresearchgate.net

The introduction of vinyl groups into the PTFPMS polymer, often by copolymerization with monomers like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V₄), provides the necessary sites for this crosslinking to occur, enhancing the mechanical properties of the resulting fluorosilicone rubber. nih.govnih.gov

The addition of the Si-H bond across the vinyl group can result in two different regioisomers: the linear anti-Markovnikov (β-addition) product and the branched Markovnikov (α-addition) product. lew.ronih.gov

Anti-Markovnikov (β) Addition: The silicon atom adds to the terminal carbon of the vinyl group, forming a -CH₂-CH₂-Si- linkage. This is typically the major and desired product in platinum-catalyzed hydrosilylation of vinylsilanes, leading to stable and flexible crosslinks. lew.ro

Markovnikov (α) Addition: The silicon atom adds to the internal carbon of the vinyl group, resulting in a -CH(CH₃)-Si- linkage. This is usually a minor byproduct in classic hydrosilylation processes. lew.ro

While platinum catalysts strongly favor the anti-Markovnikov product, the formation of the Markovnikov isomer can still occur. lew.ro The choice of catalyst can significantly influence this regioselectivity. For instance, studies on vinylbenzenes have shown that iridium-based catalysts, such as [Ir(COD)Cl]₂, can provide significantly higher selectivity for the anti-Markovnikov product compared to platinum catalysts. msu.edu Similarly, certain cobalt and iron catalysts have been developed to selectively yield anti-Markovnikov products. nih.govnih.gov This control over regioselectivity is crucial as the type of linkage affects the final properties of the polymer network.

While platinum catalysts are highly effective, their high cost and potential for metal contamination in the final product have driven research into alternative catalytic systems.

Transition Metal-Free Catalysis: Several systems that avoid precious metals have been developed. Strong Lewis acids, such as the fully fluorinated triarylborane B(C₆F₅)₃, can catalyze hydrosilylation by activating the Si-H bond. acs.org Other approaches include the use of aluminum compounds like AlCl₃ and silylium (B1239981) cations, which can promote the reaction, although sometimes with different stereochemical outcomes (e.g., trans-hydrosilylation of alkynes). rsc.org These metal-free methods offer a more sustainable and cost-effective alternative to traditional catalysts. rsc.orgnih.gov

Photo-Initiated Catalysis: Photoactivated catalysts provide temporal and spatial control over the curing process, which is valuable for applications like additive manufacturing and fast-curing coatings. nih.gov This can be achieved in two ways:

Photoactivated Platinum Complexes: Latent Pt(II) complexes, such as certain Pt(salicylaldimine)(phenylpyridyl) systems, are inactive in the dark but can be rapidly activated by UV light to initiate hydrosilylation. nih.gov

Metal-Free Photoinitiation: Visible light can induce a metal-free radical hydrosilylation of alkenes, sometimes promoted by a thiol catalyst, which generates silyl (B83357) radicals that propagate the reaction. researchgate.netnih.gov Poly(hydrosilane)s themselves can act as sources of silyl radicals under UV irradiation, serving as photoinitiators. researchgate.net

Table 2: Comparison of Hydrosilylation Catalyst Systems

| Catalyst Type | Examples | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional Platinum | Karstedt's, Speier's | High activity, well-established | High cost, potential for side reactions, metal residue mdpi.comsigmaaldrich.com |

| Other Transition Metals | Iridium, Iron, Cobalt | Higher selectivity (e.g., anti-Markovnikov), lower cost (Fe, Co) | May require specific ligands, can be less active than Pt nih.govmsu.edunih.gov |

| Transition Metal-Free | B(C₆F₅)₃, AlCl₃ | Low cost, no metal contamination | May require harsh conditions or have different selectivity acs.orgrsc.org |

| Photo-Initiated | Pt(II) latent complexes, Thiol/light systems | Spatiotemporal control, long pot-life | Requires light source, may have oxygen inhibition nih.govresearchgate.net |

Other Transformations of Vinyl Groups

Beyond hydrosilylation, the vinyl group of this compound is amenable to other important chemical transformations, most notably thiol-ene reactions.

The thiol-ene reaction is a "click chemistry" process involving the addition of a thiol (S-H) group across the vinyl double bond. utb.cz This reaction is highly efficient and can be initiated either by a radical source (photo- or thermal) or by a base catalyst (Michael addition), depending on the nature of the alkene. utb.cznih.gov

This reaction is particularly useful for:

Surface Grafting: Polymers containing the this compound unit can be grafted onto surfaces modified with thiol groups. This allows for the precise modification of surface properties. researchgate.netnih.gov

Grafting Copolymers: Thiol-terminated polymers can be "clicked" onto a polymer backbone containing the vinylsilane monomer, creating well-defined graft copolymers. utb.cz

Network Formation: Just as with hydrosilylation, multifunctional thiols and vinyl-functional polymers can be reacted to form crosslinked networks, providing an alternative curing chemistry. nih.gov

The radical-mediated pathway, typically initiated by UV light with a photoinitiator, is common for unactivated alkenes like the vinyl group in this silane. utb.czosti.gov The reaction proceeds rapidly under mild conditions and is tolerant of many functional groups, making it a versatile tool for creating advanced fluorosilicone materials with tailored architectures and functionalities. researchgate.net The presence of fluorine atoms in the polymer can influence the reaction, with some studies suggesting that base-catalyzed Michael additions can be more effective for certain fluorinated materials. utb.cz

Oxidation Reactions

The vinyl group in this compound is susceptible to oxidation, most notably epoxidation. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group is expected to influence the reactivity of the double bond.

Epoxidation:

The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the synthesis of epoxides. youtube.com This reaction is an electrophilic addition where the peroxy acid provides an electrophilic oxygen atom. nih.gov For vinylsilanes, the reactivity of the double bond towards epoxidation can be influenced by the substituents on the silicon atom. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group in this compound would likely decrease the electron density of the vinyl group's π-bond. This deactivation makes the alkene less nucleophilic and therefore potentially less reactive towards electrophilic epoxidation compared to vinylsilanes with electron-donating groups. acs.org

Table 1: Common Reagents for Alkene Epoxidation

| Reagent | Description |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | A widely used, commercially available peroxy acid for epoxidation. |

| Peracetic acid | Another common peroxy acid used in epoxidation reactions. |

| Trifluoroperacetic acid | A more reactive peroxy acid, suitable for less reactive alkenes. |

Nucleophilic Substitution Reactions

Nucleophilic attack on the vinyl group of this compound can be complex. The electron-withdrawing trifluoropropyl group influences the electron distribution in the vinyl moiety, potentially making the β-carbon atom susceptible to nucleophilic addition. researchgate.netresearchgate.net

Generally, vinylsilanes are known to react with carbon electrophiles at the α-position. researchgate.net However, the presence of a strong electron-withdrawing group can alter this reactivity. For instance, in some cases of vinyl epoxides with electron-withdrawing groups, nucleophilic addition has been observed. organicreactions.org The addition of nucleophiles to electron-deficient alkenes is a known phenomenon. mdpi.com

The direct nucleophilic substitution at a vinylic carbon is generally difficult. However, addition-elimination mechanisms can occur, particularly with electron-withdrawing substituents that can stabilize a negative charge in an intermediate. The trifluoromethyl group is known for its significant electron-withdrawing and stabilizing effects. researchgate.net

Free-Radical Polymerization of Vinyl Moieties

The vinyl group of this compound allows it to act as a monomer in free-radical polymerization. This process involves the initiation, propagation, and termination of polymer chains. researchgate.net While specific studies on the homopolymerization of this compound are not detailed in the provided search results, the polymerization of vinyl monomers is a well-understood process. nih.gov

The synthesis of fluorosilicone polymers often involves the ring-opening polymerization of cyclic siloxane monomers. nih.govrsc.orgresearchgate.netnih.gov For example, high-molecular-weight linear fluorosilicone polymers containing vinyl groups are synthesized by the co-polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D₃F) with a vinyl-containing cyclosiloxane like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V₄) under alkaline conditions. nih.govrsc.org The introduction of vinyl groups into the poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) backbone increases crosslinking points, which enhances the tensile strength, tear strength, and resilience of the resulting vulcanized rubber. nih.govnih.gov

The reactivity of the vinyl group in radical polymerization can be influenced by the electronic effects of the silyl group. The electron-withdrawing nature of the trifluoropropyl group might affect the propagation kinetics of the polymerization.

Table 2: Key Components in Free-Radical Polymerization

| Component | Function | Example |

|---|---|---|

| Monomer | The basic repeating unit of the polymer. | This compound |

| Initiator | Generates free radicals to start polymerization. | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO) |

Functional Group Interconversions on the Trifluoropropyl Moiety (if applicable in a research context)

Direct chemical modification of the 3,3,3-trifluoropropyl group is challenging due to the high strength of the C-F bonds. The trifluoromethyl group is generally considered to be chemically inert under many reaction conditions. researchgate.net However, under specific and often harsh conditions, transformations can be envisioned, though no specific examples for this compound were found in the provided search results.

Potential, though likely difficult, transformations could involve reactions at the C-H bonds of the methylene (B1212753) groups adjacent to the silicon and the trifluoromethyl group. Selective chemical modification of silicon-containing compounds is an active area of research. organic-chemistry.org

Surface Functionalization Strategies

This compound is a valuable molecule for surface modification due to its dual functionality. The silane portion can react with hydroxylated surfaces to form stable covalent bonds, while the vinyl group and the fluorinated tail can impart specific properties to the surface.

The presence of the 3,3,3-trifluoropropyl group makes surfaces coated with this silane hydrophobic. gelest.comresearchgate.net Fluorinated silanes are widely used to create low-surface-energy coatings that are water-repellent and have anti-stiction properties. researchgate.net The hydrolysis and condensation of (3,3,3-trifluoropropyl)trimethoxysilane, a related compound, has been studied for creating superhydrophobic surfaces. gelest.com

The vinyl group on the surface-bound silane provides a reactive handle for further functionalization. One important strategy is surface-initiated polymerization, or "grafting from," where polymer chains are grown directly from the surface. researchgate.net This can be achieved by initiating a free-radical polymerization of a desired monomer in the presence of the vinyl-functionalized surface. This method allows for the creation of dense polymer brushes that can tailor the surface properties for specific applications, such as creating hydrophilic or biocompatible surfaces on a hydrophobic base. mdpi.comresearchgate.net

Table 3: Applications of Surface Functionalization with Fluorinated Silanes

| Application | Description |

|---|---|

| Hydrophobic Coatings | Creates water-repellent surfaces for various materials. researchgate.net |

| Anti-Stiction Coatings | Reduces adhesion of materials to the surface, useful in microfabrication. |

| Biomaterial Modification | Modifies the surface of biomedical implants to improve biocompatibility or impart antibacterial properties. |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Vinyl(3,3,3-trifluoropropyl)dimethylsilane, offering unambiguous information about the hydrogen, carbon, silicon, and fluorine nuclei within the molecule.

Hydrogen-1 (¹H) NMR for Proton Environment Analysis

¹H NMR spectroscopy provides a quantitative map of the proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the vinyl, trifluoropropyl, and dimethylsilyl moieties. The integration of these signals confirms the relative number of protons in each group, while the coupling patterns (multiplicity) reveal an atom's proximity to neighboring protons.

The vinyl group protons typically appear as a complex multiplet in the downfield region (δ 5.7-6.2 ppm) due to geminal, cis, and trans couplings. The protons on the α- and β-carbons of the propyl chain and the methyl protons attached to the silicon atom have characteristic chemical shifts. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH₃ | ~0.1 | Singlet | 6H |

| Si-CH₂- | ~0.7 | Multiplet | 2H |

| -CH₂-CF₃ | ~2.0 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shifts for similar organosilicon compounds. Actual values may vary depending on the solvent and experimental conditions. illinois.educarlroth.com

Carbon-13 (¹³C) NMR for Carbon Backbone Analysis

¹³C NMR spectroscopy is employed to analyze the carbon framework of the molecule. Each unique carbon atom generates a distinct signal, providing a count of the different carbon environments. The vinyl carbons resonate at significantly different chemical shifts from the aliphatic carbons of the propyl and methyl groups. organicchemistrydata.org The carbon atom attached to the three fluorine atoms (CF₃) shows a characteristic quartet in proton-coupled spectra due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | ~ -2.0 |

| Si-CH₂- | ~10.0 |

| -CH₂-CF₃ | ~27.0 (quartet) |

| CF₃ | ~127.0 (quartet) |

| Si-CH= | ~139.0 |

Note: Predicted values are based on typical chemical shifts for analogous compounds. illinois.eduorganicchemistrydata.org

Silicon-29 (²⁹Si) NMR for Silicon Atom Environment and Microstructure Analysis

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. magritek.com For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single type of silicon atom. The chemical shift provides information about the substituents attached to the silicon. In the context of polymers synthesized from this monomer, ²⁹Si NMR can reveal details about the microstructure and the degree of polymerization. rsc.org The chemical shifts for silicon atoms in different polysiloxane building blocks are well-documented. magritek.com The presence of both vinyl and trifluoropropyl groups on the dimethylsilyl unit will influence the specific chemical shift, which typically falls within the range observed for D-type (RR'Si(O₀.₅)₂) units in siloxane chains. nih.gov

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and specific for analyzing the fluorine-containing part of the molecule. nih.gov In this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and are expected to produce a single signal. This signal will appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The chemical shift is characteristic of a CF₃ group attached to an aliphatic chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. youtube.com The spectra provide a fingerprint based on the absorption or scattering of light corresponding to the vibrational frequencies of specific functional groups. nih.gov

For this compound, characteristic peaks confirm the presence of all key structural components. The vinyl group exhibits C-H and C=C stretching vibrations. researchgate.net The trifluoropropyl group is identified by strong C-F stretching bands, and the dimethylsilyl group shows Si-C stretching and CH₃ deformation modes. nih.govresearchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Vinyl) | ~3050 | IR, Raman |

| C-H Stretch (Alkyl) | ~2960 | IR, Raman |

| C=C Stretch (Vinyl) | ~1600 | IR, Raman |

| CH₃ Deformation (in Si-CH₃) | ~1260 | IR |

| C-F Stretch (in CF₃) | 1100 - 1350 (multiple strong bands) | IR |

| Si-O-Si Stretch (in polymers) | 1000 - 1100 | IR |

Note: Wavenumbers are based on data from similar fluorinated organosilicon compounds. nih.govresearchgate.netresearchgate.net Vibrational assignments are often supported by density functional theory (DFT) calculations. researchgate.net The Raman spectrum is particularly useful for observing the symmetric Si-C and C=C stretching modes, which may be weak in the IR spectrum. illinois.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structure through the analysis of fragmentation patterns. wikipedia.org When this compound is subjected to ionization, typically through electron impact (EI), it forms a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation. libretexts.org

Common fragmentation pathways include:

Loss of a methyl group (-CH₃): This results in a prominent peak at [M-15]⁺.

Loss of the vinyl group (-CH=CH₂): This leads to a fragment at [M-27]⁺.

Loss of the trifluoropropyl group (-CH₂CH₂CF₃): This produces a fragment at [M-113]⁺.

Cleavage of the C-C bond in the propyl chain: This can lead to various smaller fragments.

McLafferty rearrangement: This is a potential fragmentation pattern for larger carbonyl compounds and may not be the primary pathway here, but rearrangements involving the silicon atom are common in organosilanes. libretexts.orglibretexts.org

By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed picture of the molecule's connectivity can be constructed, confirming the proposed structure.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the workhorse technique for determining the molecular weight distribution of polymers. lcms.cz It separates macromolecules based on their hydrodynamic size in solution, with larger molecules eluting from the chromatography column faster than smaller ones. regulations.gov GPC/SEC is used to calculate several key parameters for polymers derived from this compound:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger chains.

Z-Average Molecular Weight (Mz): A higher-order average that is even more sensitive to high molecular weight species.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. lcms.cz

Research Findings:

In the synthesis of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups, GPC is a standard characterization tool. researchgate.net Research has shown that for a series of fluorosilicones made by copolymerizing cyclic siloxane monomers, the PDI of the resulting polysiloxanes became narrower as the proportion of the 3,3,3-trifluoropropyl-containing monomer (F3) was increased. researchgate.net This demonstrates the utility of GPC in correlating synthesis conditions with polymer characteristics. In studies optimizing the synthesis of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane], GPC was used to track the molecular weight as a function of various factors like the initiator system, reaction time, and neutralization method. researchgate.net

Below is a table of representative GPC data from the analysis of different fluorosilicone polymers.

| Sample ID | Mn (Da) | Mw (Da) | Mz (Da) | Polydispersity (Mw/Mn) | Reference |

| DPR-647 Polymer | 3,311 | 213,749 | 3,501,000 | 64.57 | regulations.gov |

| Homopolymer Sub-fraction | 4,389 | 22,745 | 105,782 | 5.18 | regulations.gov |

| Homopolymer Sub-fraction | 2,895 | 12,484 | 43,495 | 4.31 | regulations.gov |

Advanced Characterization Techniques for Polymer Microstructure and Topology

Beyond determining molecular weight and purity, understanding the detailed microstructure and topology (e.g., linear, branched) of polymers is essential for predicting their physical properties. Several advanced techniques are used in conjunction with MS and GPC for a complete characterization of polymers containing this compound units.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the detailed chemical structure of molecules. For fluorosilicone polymers, multi-nuclear NMR is employed:

¹H NMR: Provides information on the different types of proton environments, confirming the presence of groups like -CH₂, -CH₃, and vinyl protons. rsc.orgresearchgate.net

¹⁹F NMR: Specifically probes the fluorine atoms in the -CF₃ group, which is useful for quantifying the incorporation of the trifluoropropyl monomer into a copolymer. researchgate.net

²⁹Si NMR: Gives insight into the silicon backbone of the polymer, allowing for the identification of different siloxane units (e.g., D, T, Q units) and their connectivity. This can reveal information about branching and the sequence distribution (random vs. blocky) in copolymers. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polymer. researchgate.net Characteristic absorption bands can confirm the presence of Si-O-Si linkages, C-F bonds from the trifluoropropyl group, and C=C bonds from the vinyl groups. This technique is often used to quickly verify the composition of the synthesized polymer. rsc.org

Triple Detection GPC/SEC: Modern GPC/SEC systems can be equipped with multiple detectors, including a refractive index (RI) detector, a viscometer, and a light scattering (LS) detector. sepscience.compolyanalytik.com This "triple detection" setup provides absolute molecular weight measurements without the need for column calibration with standards of the same chemistry. sepscience.com Furthermore, by combining molecular weight data with intrinsic viscosity measurements, it is possible to construct a Mark-Houwink plot, which provides valuable information about the polymer's conformation and branching architecture in solution. sepscience.com

Theoretical Studies and Computational Chemistry Applications

Density Functional Theory (DFT) Simulations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary computational method for elucidating the complex reaction mechanisms involving organosilane compounds. While specific DFT studies focusing exclusively on Vinyl(3,3,3-trifluoropropyl)dimethylsilane are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous fluorinated silanes and vinyl-containing molecules.

DFT simulations are employed to model the potential energy surfaces of chemical reactions. This allows for the identification of transition states, the calculation of activation energies, and the determination of reaction pathways. For instance, DFT has been successfully used to investigate the initial fluorination processes on silicon and silicon dioxide surfaces using various fluorine-containing molecules. researchgate.netdntb.gov.ua These studies calculate the activation energies for the formation of Si-F bonds, providing a detailed understanding of the reaction's feasibility and kinetics. researchgate.netdntb.gov.ua This same approach could be applied to understand the reactions of the vinyl group or the stability of the trifluoropropyl group in this compound under various conditions.

Furthermore, DFT is a powerful tool for studying the mechanisms of catalytic reactions, such as silylation. A combined experimental and DFT study on the silylation of vinyl arenes driven by sodium triethylborohydride demonstrated the ability of DFT to elucidate complex reaction pathways, including the regeneration of the catalyst and the formation of byproducts. mdpi.com Such a computational strategy could be directly applied to model the reactions of this compound, providing a atomistic-level understanding of its chemical transformations.

Table 1: Illustrative Activation Energies for Fluorination Reactions on Silicon Surfaces (Derived from DFT Studies on Analogous Systems)

| Reactant Molecule | Surface | Reaction | Activation Energy (eV) |

| HF | Si-H terminated | Si-F bond formation | ~1.22-1.56 researchgate.net |

| CHF₃ | Si-H terminated | Si-F bond formation | 2.33 researchgate.net |

| NF₃ | Si-H terminated | Si-F bond formation | 0.04 researchgate.net |

| ClF₃ | Si-H terminated | Si-F bond formation | 0.02 researchgate.net |

This table illustrates the type of data generated from DFT studies on similar fluorinated compounds to show the potential of the method. The values are not directly from studies on this compound.

Computational Modeling of Hydrosilylation Pathways and Selectivity

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental reaction in silicon chemistry. The vinyl group of this compound makes it a prime candidate for hydrosilylation reactions, either to synthesize new functional materials or as a cross-linking mechanism in polymers.

Computational modeling, particularly using DFT, is crucial for understanding the pathways and selectivity (i.e., Markovnikov vs. anti-Markovnikov addition) of hydrosilylation. mdpi.com Theoretical studies can map out the energy profiles of different catalytic cycles, involving various transition metal catalysts (e.g., based on platinum, rhodium, or ruthenium) or metal-free catalysts. mdpi.com These models help in explaining experimentally observed regioselectivity and can predict the most favorable reaction conditions. mdpi.com For example, a DFT study on the hydrosilylation of vinyl arenes helped to explain the observed Markovnikov selectivity by analyzing the electronic and steric effects within the proposed catalytic cycle. mdpi.com

By modeling the interaction of this compound with various hydrosilanes and catalysts, researchers can predict the feasibility of the reaction and the structure of the resulting products. This predictive capability is highly valuable for designing new synthetic routes and for understanding the curing behavior of silicone systems incorporating this monomer.

Studies on Conformational Isomers of Silanes and Siloxane Units

The three-dimensional structure of a molecule, including its various stable conformations, significantly influences its physical properties and reactivity. The presence of the flexible 3,3,3-trifluoropropyl group in this compound suggests the existence of multiple conformational isomers.

Computational methods are well-suited to explore the potential energy landscape of such molecules and identify the most stable conformers. Studies involving the benchmarking of various DFT functionals and basis sets have been performed to accurately model the geometries and thermochemistry of silanes and siloxanes. nih.gov These benchmark studies provide a reliable framework for investigating the conformational preferences of the trifluoropropyl group relative to the dimethylsilyl and vinyl moieties in this compound.

Understanding the conformational behavior is also critical when this unit is incorporated into a larger polymer chain. The structure of cyclic fluorinated siloxanes, which are precursors to polymers, has been a subject of interest. researchgate.net Knowledge of the preferred conformations of the siloxane backbone and the pendant trifluoropropyl groups is essential for predicting the macroscopic properties of the resulting fluorosilicone materials.

Prediction of Polymerization Behaviors and Equilibrium States

This compound can be involved in polymerization reactions in several ways, for instance, as a comonomer in addition polymerization or as an end-capping agent in ring-opening polymerization of cyclic siloxanes. Predicting its behavior in these processes is crucial for controlling the molecular weight, vinyl content, and ultimately the properties of the final polymer. nih.govnih.gov

Theoretical models can be used to predict polymerization kinetics and equilibrium states. For example, in the synthesis of poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), the ring-opening polymerization of cyclic monomers like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F) is a key step. researchgate.netnih.govresearchgate.net Research in this area focuses on understanding the influence of initiators, reaction conditions, and the presence of comonomers on the polymerization process and the formation of equilibrium by-products. nih.govnih.govresearchgate.net

While direct polymerization of this compound may not be the primary application, its role as a comonomer with monomers like D₃F or tetramethyltetravinylcyclotetrasiloxane (V₄) is significant. nih.gov Computational studies can help predict the reactivity ratios of these comonomers, influencing the sequence distribution in the resulting copolymer. This, in turn, dictates the physical and chemical properties of the fluorosilicone rubber, such as its thermal stability and oil resistance. rsc.org The goal of such studies is often to optimize reaction conditions to achieve a high molecular weight polymer with a minimal amount of undesirable cyclic by-products. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The drive towards green chemistry is reshaping the synthesis of specialty chemicals, including fluorosilanes. A significant future direction is the development of more sustainable and atom-economical routes to produce Vinyl(3,3,3-trifluoropropyl)dimethylsilane and its derivatives. Atom economy, a principle that aims to maximize the incorporation of all reactant atoms into the final product, is a key metric in this endeavor. numberanalytics.comjk-sci.com Traditional multi-step syntheses often generate significant waste, and future research will focus on minimizing byproducts and energy consumption. numberanalytics.comnih.gov

One of the most promising atom-economical methods for synthesizing vinylsilanes is the direct hydrosilylation of alkynes. thieme-connect.comsigmaaldrich.com This reaction involves the addition of a Si-H bond across a carbon-carbon triple bond and, in principle, incorporates all atoms from the reactants into the desired vinylsilane product, representing a 100% atom-economical process. sigmaaldrich.comrsc.org Research is focused on developing catalysts that can achieve high regio- and stereoselectivity for this reaction, ensuring the formation of the desired isomer. sigmaaldrich.comacs.org

Future synthetic strategies will likely explore:

Greener Catalysts: Moving away from precious metal catalysts towards catalysts based on more abundant and less toxic metals. nih.gov

Solvent-Free Conditions: Designing reactions that can be performed without the use of volatile organic solvents, reducing environmental impact. thieme-connect.com

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high selectivity under mild conditions. jk-sci.com

The overarching goal is to create synthetic pathways that are not only efficient but also environmentally benign and economically viable. numberanalytics.compmarketresearch.com

Precision Polymerization for Tailored Architectures and Functionalities

The vinyl group of this compound makes it a prime candidate for polymerization. A major emerging trend is the use of precision polymerization techniques to create fluorosilicone polymers with highly controlled architectures and, consequently, tailored functionalities. researchgate.netbohrium.com Controlled radical polymerization (CRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are at the forefront of this research. researchgate.net

These techniques allow for the synthesis of polymers with:

Defined Molecular Weights: Precisely controlling the length of the polymer chains.

Low Polydispersity: Producing polymers where the chains are of a very similar length, leading to more uniform material properties. researchgate.net

Complex Architectures: Creating block copolymers, graft copolymers, and star polymers. researchgate.netbohrium.com

By copolymerizing this compound with other monomers, researchers can design materials with a spectrum of properties. researchgate.netnih.gov For instance, creating amphiphilic block copolymers, where one block is the fluorinated polysiloxane and the other is hydrophilic, could lead to self-assembling materials for applications in nanotechnology and drug delivery. researchgate.net The ability to precisely place the trifluoropropyl groups along the polymer backbone or in specific blocks allows for fine-tuning of surface energy, chemical resistance, and thermal stability. researchgate.netnih.gov The introduction of vinyl groups into poly(3,3,3-trifluoropropyl)methylsiloxane (PTFPMS) increases crosslinking points, which can result in vulcanized rubbers with enhanced tensile strength and resilience. researchgate.netnih.gov

| Polymerization Technique | Potential Architecture | Resulting Functionality |

| Anionic Ring-Opening Polymerization (ROP) | Linear homopolymers and copolymers researchgate.netnih.gov | Basic fluorosilicone rubbers with good thermal stability researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined block copolymers researchgate.net | Amphiphilic materials, nanostructured films researchgate.net |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Graft copolymers, complex topologies researchgate.net | Functional surfaces, responsive materials |

Exploration of Novel Catalytic Systems for Silane (B1218182) Reactions

Catalysis is central to the chemistry of organosilanes, particularly in hydrosilylation reactions used to form Si-C bonds and in cross-coupling reactions. thieme-connect.comsigmaaldrich.com A significant research trend is the move beyond traditional platinum-based catalysts, such as Speier's and Karstedt's catalysts, which are expensive and can leave undesirable metal residues in the final product. sigmaaldrich.comnih.gov

The future of catalysis in this field lies in the exploration of systems based on more sustainable and earth-abundant metals. nih.gov Recent advances have demonstrated the potential of catalysts based on:

Cobalt: Cobalt complexes have shown high activity and selectivity in the hydrosilylation of alkenes and alkynes. nih.govacs.org

Manganese and Iron: These first-row transition metals are being developed into effective, low-cost catalysts for hydrosilylation. nih.gov

Rhodium and Ruthenium: While still precious metals, novel complexes of rhodium and ruthenium are being designed for higher efficiency and unique selectivity. sigmaaldrich.comacs.org

Frustrated Lewis Pairs (FLPs): Non-metal-based catalytic systems, such as those using perfluorinated boranes like B(C₆F₅)₃, are emerging as powerful catalysts for hydrosilylation by activating the Si-H bond through a different mechanism. nih.govrsc.org

These new catalytic systems are not only more economical but also offer the potential for novel reactivity and selectivity, enabling the synthesis of complex organosilicon compounds that were previously difficult to access. sigmaaldrich.comnih.gov The development of heterogeneous catalysts, where the catalytic species is supported on a solid material, is also a key area of interest, as it simplifies catalyst separation and recycling. thieme-connect.comresearchgate.net

Advanced Computational Design of Fluorosilane-Based Materials

The development of new materials is increasingly being accelerated by computational modeling and simulation. strath.ac.ukmedium.com This trend is particularly relevant for fluorosilane-based materials, where the interplay between the siloxane backbone and the fluorinated side chains dictates the final properties. Advanced computational methods allow researchers to design and predict the behavior of materials in silico, reducing the need for time-consuming and expensive trial-and-error experimentation. strath.ac.ukmedium.com

Key computational techniques being applied include:

Density Functional Theory (DFT): Used to investigate the electronic structure, reactivity, and spectroscopic properties of monomers like this compound and to study reaction mechanisms, such as catalytic hydrosilylation. nih.govresearchgate.netprinceton.edu DFT calculations can help in understanding bonding characteristics and charge transfer, which are crucial for designing materials with specific electronic properties. nih.gov

Molecular Dynamics (MD) Simulations: Allow for the prediction of the bulk properties of polymers, such as their morphology, mechanical strength, and transport properties. This is vital for designing materials like membranes or coatings.

Multiscale Modeling: This approach connects models at different length and time scales, from the quantum mechanical level of individual atoms to the macroscopic behavior of the material. strath.ac.ukprinceton.edu

By using these computational tools, researchers can screen potential polymer architectures and predict their properties, such as surface energy, thermal stability, and compatibility with other materials. medium.com This computational-led design process enables the targeted synthesis of fluorosilane-based materials optimized for specific applications, from low-friction coatings to high-performance dielectrics. strath.ac.uk

Integration of this compound in Next-Generation Smart Materials

Smart materials, which respond to external stimuli such as light, temperature, or chemical environment, are a cornerstone of next-generation technologies. The unique properties conferred by the trifluoropropyl group—low surface energy, hydrophobicity, and chemical stability—make this compound an attractive component for these advanced materials. nih.govmdpi.comdakenchem.com

Future research will focus on integrating polymers derived from this monomer into various smart material systems:

Responsive Coatings: Creating surfaces that can switch between hydrophobic and hydrophilic states, or self-cleaning and anti-icing coatings. Fluorosilanes are key to forming low surface energy polymer networks for such applications. mdpi.comresearchgate.netsinosil.com

Sensors and Actuators: Developing materials that change their optical or electrical properties in response to specific analytes or physical stimuli. The electroactive nature of some fluorinated polymers makes them suitable for these devices. researchgate.net

Biomedical Devices: Designing biocompatible materials with controlled surface properties for use in medical implants, drug delivery systems, and tissue engineering scaffolds. nih.gov

Advanced Electronics: The high thermal stability and excellent dielectric properties of fluorosilanes are beneficial for materials used in semiconductor manufacturing and flexible electronics. pmarketresearch.com The integration of fluoropolymers in organic electronic devices is an emerging field. researchgate.net

The ability to tailor the polymer architecture through precision polymerization (as discussed in 8.2) is crucial for creating the sophisticated structures needed for these smart materials. researchgate.netnih.gov For example, block copolymers could self-assemble into responsive photonic crystals, while functionalized fluoropolymer coatings could be used to create durable, anti-graffiti surfaces. sinosil.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.